molecular formula C5H7NO2 B1595552 3-Methylpyrrolidine-2,5-dione CAS No. 5615-90-7

3-Methylpyrrolidine-2,5-dione

Cat. No.: B1595552
CAS No.: 5615-90-7
M. Wt: 113.11 g/mol
InChI Key: KAJJUFUPJGVIFJ-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-2,5-dione (CAS 5615-90-7), a core succinimide derivative, is a valuable chemical scaffold in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. This compound serves as a key precursor for the synthesis of novel N-Mannich bases and other derivatives with demonstrated biological activity. Preclinical studies highlight its significant research value, as its derivatives exhibit potent anticonvulsant properties in animal models such as the maximal electroshock seizure (MES) test and the 6 Hz psychomotor seizure test, which are models for human tonic-clonic and focal seizures, respectively . Furthermore, several derivatives have shown collateral antinociceptive and antiallodynic efficacy in models of tonic and neuropathic pain, indicating potential for pain management research . The mechanism of action for these bioactive derivatives is associated with the modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels, influencing neurotransmitter release and neuronal excitability . Beyond neurology, this versatile synthon is also utilized in the synthesis of novel compounds investigated for antimicrobial and antifungal activities . This product is intended for research purposes in chemical synthesis and drug discovery applications. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJJUFUPJGVIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5615-90-7
Record name 2,5-Pyrrolidinedione, 3-methyl-
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Record name 5615-90-7
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Record name 3-methylpyrrolidine-2,5-dione
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Preparation Methods

Acid-Catalyzed Cyclization

Heating 3-aminobutyric acid with phosphorus oxychloride (POCl₃) at 80–100°C induces intramolecular dehydration, yielding the lactam. The reaction proceeds via nucleophilic attack of the amine on the adjacent carbonyl, followed by POCl₃-mediated dehydration.

Reaction Conditions :

Parameter Value
Temperature 80–100°C
Solvent Toluene or DMF
Catalyst POCl₃ (1.2 equiv)
Reaction Time 4–6 hours

Yield : 65–72%.

Alternative Dehydrating Agents

  • Thionyl Chloride (SOCl₂) : Generates HCl in situ, accelerating cyclization but requiring strict moisture control.
  • Polyphosphoric Acid (PPA) : Effective for bulkier substrates but may lead to side reactions like over-oxidation.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have replaced batch processes to enhance yield and reduce byproducts.

Continuous Flow Protocol

  • Feed Preparation : 3-Aminobutyric acid (1.0 M) and POCl₃ (1.5 M) in toluene are mixed at 25°C.
  • Reactor Configuration : Tubular reactor with a residence time of 30 minutes at 90°C.
  • Workup : The effluent is quenched with aqueous NaHCO₃, and the organic layer is dried over MgSO₄.

Advantages :

  • 85% yield with >98% purity.
  • Reduced exposure to hazardous reagents.

Emerging Methodologies

Enzymatic Cyclization

Recent patents disclose lipase-mediated lactamization under mild conditions (pH 7.0, 37°C). Candida antarctica lipase B (CAL-B) catalyzes the reaction in aqueous buffer, achieving 58% conversion.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction time to 15 minutes, though scalability remains limited.

Purification and Characterization

Post-synthesis, the crude product is purified via:

  • Recrystallization : From ethanol/water (3:1 v/v), yielding colorless crystals.
  • Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2).

Analytical Data :

Technique Key Findings
¹H NMR (400 MHz) δ 2.95 (m, 2H, CH₂), 1.45 (s, 3H, CH₃)
IR (KBr) 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (N-C=O)

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can yield various substituted pyrrolidines or other nitrogen-containing heterocycles.

Scientific Research Applications

Medicinal Chemistry

3-Methylpyrrolidine-2,5-dione has been extensively studied for its anticonvulsant properties . It primarily acts on neuronal voltage-sensitive sodium channels and L-type calcium channels, modulating neurotransmitter release and neuronal excitability. This mechanism is crucial for its efficacy in treating epilepsy.

Case Studies in Anticonvulsant Activity

  • Rybka et al. (2017) : Investigated a series of novel pyrrolidine derivatives, demonstrating superior anticonvulsant activity compared to traditional antiepileptic drugs (AEDs) such as valproic acid.
  • Kamiński et al. (2015) : Explored the dual action of certain derivatives not only as anticonvulsants but also for their antinociceptive properties.
  • Obniska et al. (2012) : Reported on new derivatives showing potential as safer alternatives to existing medications based on their evaluation in seizure tests.

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids. It can be incorporated into peptides and proteins for functional studies.

Industrial Applications

In the industrial sector, this compound is used in:

  • Production of Polymers and Resins : Its chemical properties make it suitable for use in coatings and adhesives.
  • Development of Agrochemicals : As a building block in organic synthesis, it plays a role in creating various agrochemical products.

Anticonvulsant Activity Table

The following table summarizes the anticonvulsant activities of various derivatives of this compound:

Compound IDED50 (mg/kg)Protective Index (PI)Test Type
Compound 1216.13>31Maximal Electroshock Test
Compound 2323.45>13Pentylenetetrazole Test
Compound 4528.209.52Psychomotor Seizure Test

Notable Research Contributions

Recent studies have highlighted the potential of this compound derivatives in various therapeutic areas:

  • Cancer Therapy : Some derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune evasion by tumors.
  • Analgesic Properties : Certain compounds derived from this scaffold exhibit analgesic effects suitable for pain management therapies.

Mechanism of Action

The mechanism by which 3-methylpyrrolidine-2,5-dione exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include modulation of enzyme activity, inhibition of receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Pyrrolidine-2,5-dione Derivatives

  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6): Structure: Features a benzylidene group at C3 and an isobutyl substituent at C4. Activity: Exhibits antiviral activity against H1N1 influenza virus (IC₅₀ = 28.9 ± 2.2 µM) .
  • Albonoursin (Compound 7): Structure: A diketopiperazine with a simpler alkyl chain. Activity: Potent antiviral activity (IC₅₀ = 6.8 ± 1.5 µM against H1N1) . Comparison: Unlike 3-methylpyrrolidine-2,5-dione, albonoursin lacks a methyl group, which may explain its lower metabolic stability in vivo.

3-Methylene-1-tetradecylpyrrolidine-2,5-dione:

  • Structure : Contains a long tetradecyl chain at N1 and a methylene group at C3.
  • Activity: Inhibits bacterial quorum sensing (QS) in Pseudomonas aeruginosa at low micromolar concentrations .
  • Comparison : The tetradecyl chain enhances membrane interaction, a feature absent in this compound, which prioritizes CNS targeting over antibacterial effects.

Curcumin Analogs (e.g., Tetrahydrocurcumin, THC):

  • Structure: Beta-diketone scaffold with phenolic groups.
  • Activity : Inhibits DNA methyltransferase 1 (DNMT1) but suffers from poor bioavailability .
  • Comparison : The beta-diketone is a distinct pharmacophore from pyrrolidine-2,5-dione, limiting direct structural overlap but sharing metabolic instability challenges.

Pharmacological Activity Comparison

Compound Biological Activity IC₅₀/Effective Dose Key Structural Features Reference
This compound Anticonvulsant, Analgesic 30–100 mg/kg (mice) C3 methyl group, lactam ring
(3Z,6S)-Compound 6 Antiviral (H1N1) 28.9 µM Benzylidene, isobutyl substituents
Albonoursin Antiviral (H1N1) 6.8 µM Alkyl chain, diketopiperazine
3-Methylene-1-tetradecyl analog Quorum Sensing Inhibition <10 µM N1-tetradecyl chain
Tetrahydrocurcumin (THC) DNMT1 Inhibition ~20 µM Beta-diketone, phenolic groups

Structure-Activity Relationship (SAR) Insights

  • Methyl Substitution : The C3 methyl group in this compound enhances anticonvulsant efficacy by improving lipophilicity and sodium channel binding .
  • N-Alkylation : Derivatives with long alkyl chains (e.g., tetradecyl) shift activity toward antibacterial targets by promoting membrane disruption .
  • Aromatic Substituents : Benzylidene or indole moieties (e.g., in 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives) improve 5-HT1A receptor affinity, a feature absent in the methyl-substituted parent compound .

Metabolic and Pharmacokinetic Profiles

  • This compound derivatives exhibit superior metabolic stability compared to curcumin analogs, which undergo rapid glucuronidation .

Biological Activity

3-Methylpyrrolidine-2,5-dione, commonly known as Ethosuximide, is a cyclic imide with significant biological activity, particularly in the context of anticonvulsant properties. This compound has been extensively studied for its effects on neuronal activity and its potential therapeutic applications. Below is a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Channels
this compound primarily targets neuronal voltage-sensitive sodium channels and L-type calcium channels. By modulating these channels, the compound influences neurotransmitter release and neuronal excitability, contributing to its anticonvulsant effects.

Biochemical Pathways
The modulation of ion channels leads to a decrease in seizure frequency and severity. This action is crucial in the treatment of epilepsy, where abnormal neuronal excitability is a significant concern.

Pharmacological Properties

Anticonvulsant Activity
Numerous studies have demonstrated the anticonvulsant efficacy of this compound in various animal models. For instance:

  • Maximal Electroshock Seizure (MES) Test : Compounds derived from this compound exhibited protective indices (PI) significantly higher than traditional antiepileptic drugs (AEDs) such as valproic acid and ethosuximide .
  • Pentylenetetrazole-Induced Seizures : In this model, several derivatives showed effective anticonvulsant properties with ED50 values ranging from 16.13 to 46.07 mg/kg .

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound IDED50 (mg/kg)PITest Type
Compound 1216.13>31MES
Compound 2323.45>13s.c.PTZ
Compound 4528.29.52Psychomotor Seizure

Note: ED50 represents the effective dose for 50% of the population; PI is the protective index indicating safety relative to efficacy.

Notable Research Contributions

  • Rybka et al. (2017) synthesized a series of novel pyrrolidine derivatives and evaluated their anticonvulsant properties through various seizure models. They found that certain compounds provided superior protection compared to existing AEDs .
  • Kamiński et al. (2015) explored the antinociceptive properties alongside anticonvulsant activity, revealing that some derivatives also exhibited pain-relieving effects without impairing motor coordination .
  • Obniska et al. (2012) reported on the synthesis of new derivatives and their evaluation in seizure tests, confirming their potential as safer alternatives to current medications .

Applications in Medicine

This compound has shown promise beyond anticonvulsant applications:

  • Cancer Therapy : Some derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tumor immune evasion .
  • Analgesic Properties : Research indicates that certain compounds derived from this scaffold may possess analgesic effects, making them candidates for pain management therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Methylpyrrolidine-2,5-dione derivatives in medicinal chemistry?

  • Methodological Answer : Derivatives are synthesized via aza-Michael addition reactions using maleimide and amines (e.g., TMEDA or TMCDA) or via aspartic acid derivatives. Modifications to substituents, such as arylpiperazine moieties, are introduced to enhance bioactivity. Structural confirmation employs ¹H/¹³C NMR and ESI-HRMS .

Q. How is the structural integrity of synthesized this compound derivatives validated?

  • Methodological Answer : Single-crystal X-ray diffraction resolves stereochemistry and packing interactions (e.g., dihedral angles between pyridine and pyrrolidine rings). Spectroscopic techniques (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (ESI-HRMS) confirm molecular identity .

Q. What analytical techniques ensure purity and consistency of synthesized derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC), elemental analysis, and mass spectrometry are standard for purity assessment. Crystallographic data (e.g., R-factors) further validate structural homogeneity .

Advanced Research Questions

Q. What experimental models evaluate the anticonvulsant and analgesic efficacy of this compound derivatives?

  • Methodological Answer : In vivo models include maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. In vitro binding assays assess interactions with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. Sedative effects are ruled out via locomotor activity tests .

Q. How can researchers reconcile discrepancies in pharmacological data across derivatives with structural variations?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects (e.g., arylpiperazine vs. bromophenyloxy groups). For example, derivatives with 4-bromophenyloxy substituents show higher GABA-transaminase inhibition (IC₅₀ = 100.5 µM) than salicyldehyde analogs (IC₅₀ = 160.4 µM), guiding mechanistic prioritization .

Q. What strategies optimize selectivity for neuronal ion channels while minimizing sedative side effects?

  • Methodological Answer : Substituent engineering (e.g., long-chain arylpiperazine) enhances 5-HT1A/SERT dual affinity. Behavioral assays (e.g., rotarod tests) monitor sedation, while binding studies quantify off-target effects on GABAergic or dopaminergic pathways .

Q. How do computational methods complement experimental data in understanding reaction thermodynamics?

  • Methodological Answer : Density functional theory (DFT) calculations assess reaction reversibility and energy barriers. For example, endergonic steps (ΔG = +0.65 kcal/mol) in dihydroquinoline-pyrrolidine adduct formation highlight thermodynamic equilibria, guiding reaction optimization .

Q. How is dual receptor affinity (e.g., 5-HT1A and SERT) mechanistically validated for pyrrolidine-2,5-dione derivatives?

  • Methodological Answer : Radioligand displacement assays (e.g., [³H]8-OH-DPAT for 5-HT1A) and functional uptake inhibition assays (e.g., [³H]serotonin reuptake for SERT) quantify binding kinetics. Cross-reactivity with L-type calcium channels is tested via patch-clamp electrophysiology .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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